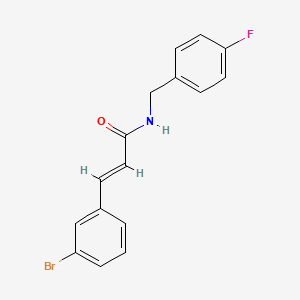

3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related acrylamide compounds involves various chemical reactions. For instance, the synthesis of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide is achieved through polymerization reactions . Another example is the synthesis of N-(2-Bromo-4-methoxyphenyl)acrylamide by acylation, which yields a high product yield of 95.7% . The synthesis of N-(3,4-dimethoxybenzyl)acrylamide is performed using Friedel-Crafts alkylation . These methods could potentially be adapted for the synthesis of 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide.

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using various spectroscopic techniques such as IR, H-NMR, and C-NMR . For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was established by single-crystal X-ray diffraction analysis . These techniques are crucial for verifying the structure of synthesized compounds, including the placement of substituents and the confirmation of the acrylamide group.

Chemical Reactions Analysis

The acrylamide compounds discussed in the papers are used in various chemical reactions. For example, they serve as monomers in copolymerization reactions to create polymers with specific properties . The reactivity ratios of monomers are determined to understand the copolymer composition and sequence lengths . These analyses are important for predicting how 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide might behave in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylamide compounds are influenced by their molecular structure. The solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in methanol–ethanol solutions is studied across a range of temperatures, and the data are correlated with equations to understand the solid–liquid equilibrium . The thermal properties of copolymers made from N-(4-bromophenyl)-2-methacrylamide are analyzed, revealing a glass transition temperature range of 94–165°C . These properties are essential for industrial product and process design and would be relevant for the analysis of 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide as well.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Research has demonstrated that certain acrylamide derivatives are effective corrosion inhibitors. For instance, derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide have shown significant efficiency in inhibiting corrosion of copper in nitric acid solutions. These findings suggest that similar acrylamide derivatives, potentially including 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide, could have applications in corrosion inhibition (Abu-Rayyan et al., 2022).

Antimalarial Properties

Acrylamide derivatives have been explored for their potential in pharmacological applications, particularly as antimalarials. Bromo-benzothiophene carboxamide derivatives, for instance, have been identified as potent inhibitors of Plasmodium falciparum enoyl‐ACP reductase, indicating their promise in antimalarial drug development (Banerjee et al., 2011).

Antioxidant Activity

Some acrylamide derivatives exhibit significant antioxidant activity. For example, compounds synthesized from methyl 3-{[2-(dimethylamino)propyl]amino}acrylate and α-chloro-3-bromobenzylisocyanate demonstrated high inhibitory activity against superoxide generation in mitochondria, suggesting that similar acrylamide compounds could be explored for their antioxidant properties (Kushnir et al., 2015).

Polymerization Applications

Acrylamide derivatives are valuable in polymer science. For instance, the synthesis and characterization of N-[(4-bromo-3,5-difluorine) phenyl]-acrylamide have been crucial in understanding solid–liquid equilibrium essential for industrial product and process design (Yao et al., 2010). This points to the potential use of 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide in similar industrial applications.

Biocatalyst and Enzyme Cascade Activation

Acrylamide/acrylamide-modified nucleic acid copolymer chains have been used to construct acrylamide-DNA hydrogels. These hydrogels demonstrate the potential for controlled release of biocatalysts and activation of enzyme cascades, a feature that could be explored with different acrylamide derivatives, including 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide (Lilienthal et al., 2015).

Mecanismo De Acción

Target of Action

It’s known that similar compounds are often used as pharmaceutical intermediates , suggesting they may interact with a variety of biological targets.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-3-(3-bromophenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFNO/c17-14-3-1-2-12(10-14)6-9-16(20)19-11-13-4-7-15(18)8-5-13/h1-10H,11H2,(H,19,20)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRATSSZBOAODW-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/C(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3003368.png)

![Ethyl 2-(4-(phenylsulfonyl)butanamido)benzo[b]thiophene-3-carboxylate](/img/structure/B3003372.png)

![3-Methyl-7-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B3003373.png)

![4-allyl-N-isobutyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3003376.png)

![3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3003377.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3003383.png)